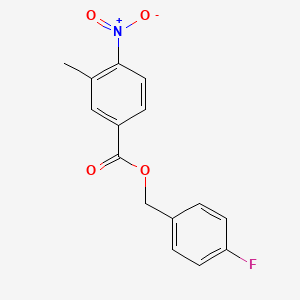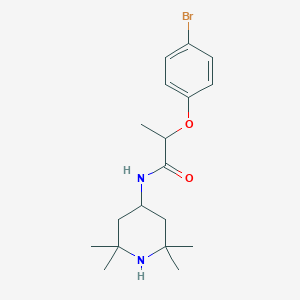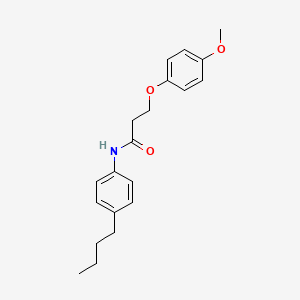
N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide
Descripción general
Descripción
N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide, also known as BPP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPP-3 is a selective antagonist of the GPR55 receptor, which is a member of the G protein-coupled receptor family. This receptor is involved in various physiological processes, including inflammation, pain, and cancer.
Mecanismo De Acción
N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide is a selective antagonist of the GPR55 receptor, which is involved in various physiological processes, including inflammation, pain, and cancer. By binding to the GPR55 receptor, N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide blocks its activation by endogenous ligands, resulting in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the migration and invasion of cancer cells. N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide has been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide has several advantages for lab experiments. First, it is a selective antagonist of the GPR55 receptor, which allows for the study of the specific effects of GPR55 signaling. Second, N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound for use in lab experiments. However, N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide also has limitations for lab experiments. For example, its solubility in water is limited, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide. First, further studies are needed to investigate the potential therapeutic applications of N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide in the treatment of cancer, pain, and inflammation. Second, more research is needed to understand the mechanism of action of N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide and its effects on downstream signaling pathways. Third, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide in vivo. Finally, the development of more potent and selective GPR55 antagonists could lead to the development of new therapeutic agents for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide has been used in various scientific research applications due to its selective antagonism of the GPR55 receptor. This receptor is involved in various physiological processes, including inflammation, pain, and cancer. N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide has been shown to have potential therapeutic applications in the treatment of cancer, pain, and inflammation.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-3-4-5-16-6-8-17(9-7-16)21-20(22)14-15-24-19-12-10-18(23-2)11-13-19/h6-13H,3-5,14-15H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRUDECCMFFTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCOC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




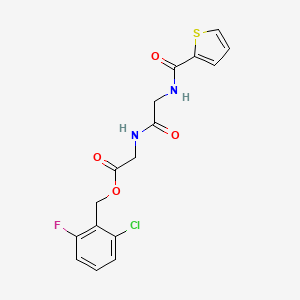
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide](/img/structure/B4111048.png)
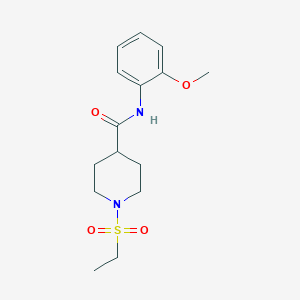

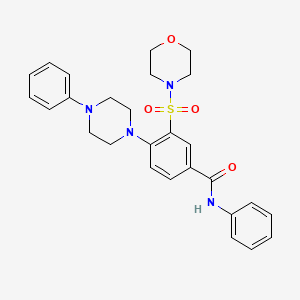
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111088.png)
![3,5-dichloro-4-methoxy-N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4111104.png)
![N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)pentanamide](/img/structure/B4111106.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4111112.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4111114.png)
